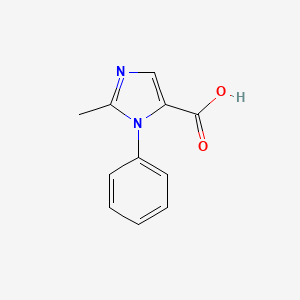

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQOUCTXKEOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355004-61-3 | |

| Record name | 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid chemical structure

Topic: 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid chemical structure Content Type: Technical Guide

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility[1]

Executive Summary

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a specialized heterocyclic intermediate critical to the structure-activity relationship (SAR) studies of imidazole-based therapeutics. Chemically, it serves as a rigid scaffold combining a lipophilic N1-phenyl domain, a steric/metabolic modulator in the C2-methyl group, and a reactive C5-carboxylic acid handle for further derivatization.

This compound acts as a core pharmacophore in the development of:

-

Angiotensin II Receptor Antagonists (Sartans): It represents a simplified "model scaffold" for drugs like Olmesartan and Azilsartan, where the N1-substituent is typically a biphenyl-tetrazole moiety.

-

Hypnotic Agents: It is a direct structural analog of Metomidate and Etomidate (which possess chiral N1-phenylethyl groups), used to probe the steric requirements of the GABA_A receptor binding pocket.

-

Agrochemicals: Substituted imidazole-5-carboxylates exhibit documented herbicidal and fungicidal activity by inhibiting sterol biosynthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule is defined by the 1,2,5-substitution pattern on the imidazole ring. Unlike the more common 1,4-disubstituted isomers, the 1,5-arrangement creates a significant steric clash between the N1-phenyl ring and the C5-carboxylate, forcing the phenyl ring out of planarity. This "atropisomer-like" twist is crucial for its biological selectivity.

Table 1: Physicochemical Profile [1]

| Property | Value / Description | Note |

| IUPAC Name | 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid | |

| CAS Number | 1457-58-5 (Generic for 2-Me-5-COOH) | Note: Specific 1-phenyl derivative often cited via ester CAS 56649-47-9 |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| pKa (Acid) | ~3.2 - 3.8 | Enhanced acidity due to electron-withdrawing phenyl at N1 |

| pKa (Base) | ~6.5 - 7.0 | Imidazole N3 nitrogen |

| LogP | 1.8 - 2.2 | Estimated; Moderate lipophilicity |

| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in neutral water |

| Melting Point | 198 - 202 °C | Decomposes upon melting (decarboxylation risk) |

Synthetic Pathways & Protocols

The synthesis of 1,2,5-trisubstituted imidazoles is chemically challenging due to the propensity of cyclization reactions to favor the less sterically hindered 1,4-isomer. The most authoritative route, adapted from the work of Godefroi et al. (J. Med. Chem.) , utilizes a formylation-cyclization sequence starting from N-phenylglycine.

Core Mechanism: The Modified Marckwald/Godefroi Cyclization

This pathway ensures the correct regiochemistry (C5-carboxylate) by establishing the carbon skeleton before ring closure.

Reaction Scheme Logic:

-

N-Alkylation: Aniline + Chloroacetate

N-Phenylglycine. -

N-Acylation: Installation of the C2-methyl precursor via acetylation.

-

C-Formylation: Activation of the alpha-carbon using ethyl formate (Claisen condensation).

-

Cyclization: Condensation with thiocyanate or ammonia to close the ring.

Self-Validating Experimental Protocol

Objective: Synthesis of Ethyl 2-methyl-1-phenyl-1H-imidazole-5-carboxylate (Precursor to the acid).

Reagents:

-

N-Phenylglycine ethyl ester (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Ethyl Formate (2.0 eq)

-

Sodium Ethoxide (1.5 eq)

-

Potassium Thiocyanate (KSCN) (1.2 eq) [Alternative: Formamide/Ammonia route]

Step-by-Step Methodology:

-

Acetylation (C2 Precursor Installation):

-

Dissolve N-phenylglycine ethyl ester in dry toluene.

-

Add acetic anhydride dropwise at 0°C.

-

Reflux for 2 hours.[2] Monitor TLC for disappearance of amine.

-

Checkpoint: Product is N-Acetyl-N-phenylglycine ethyl ester .

-

-

C-Formylation (The "Formyl" Handle):

-

Suspend Sodium Ethoxide in dry ether/toluene.

-

Add a mixture of N-Acetyl-N-phenylglycine ethyl ester and Ethyl Formate dropwise at 0-5°C.

-

Stir for 12 hours at room temperature. The solution will thicken as the enolate forms.

-

Mechanism:[2][3][4] The alpha-carbon is formylated, creating a 1,3-dicarbonyl equivalent.

-

-

Cyclization (Ring Closure):

-

Dissolve the crude enolate residue in dilute HCl (pH ~1-2).

-

Add Potassium Thiocyanate (KSCN) and warm to 60°C for 4 hours.

-

Result: Formation of 2-mercapto-1-phenyl-imidazole-5-carboxylate .

-

Desulfurization (Optional but common): Treat with dilute nitric acid or H₂O₂ to remove the thiol if a simple imidazole is desired. However, for the 2-methyl target, we modify Step 3:

-

Alternative Step 3 (Direct 2-Methyl): Instead of Formate/KSCN, react the N-Acetyl-N-phenylglycine ester with Phosphorus Pentachloride (PCl₅) followed by Ammonia .

-

Refined Protocol (Godefroi Method): React the alpha-formyl-N-acetyl-N-phenylglycine ester with Ammonia/Formamide . The acetyl group participates in the cyclization to form the C2-methyl.

-

-

Hydrolysis (Final Deprotection):

-

Dissolve the ethyl ester in 1N NaOH (aq).

-

Reflux for 1 hour.

-

Cool to 0°C and acidify to pH 3.5 with 1N HCl.

-

Filtration: The target acid precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.[5]

-

Visualization of Signaling & Synthesis[7][8]

Figure 1: Synthetic Workflow (DOT Diagram)

This diagram illustrates the logical flow from Aniline to the target Imidazole-5-Carboxylic Acid, highlighting the critical regiochemical control points.

Caption: Step-wise synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid via the modified Marckwald route.

Figure 2: Pharmacophore & SAR Logic

This diagram maps the structural features of the molecule to its pharmaceutical applications, distinguishing between "Sartan" activity and "Hypnotic" activity based on the N1-substituent.

Caption: Structure-Activity Relationship (SAR) mapping of the imidazole scaffold to major drug classes.

Pharmaceutical Applications & Utility

1. Angiotensin II Receptor Antagonists (ARBs)

The target compound is a structural fragment of the "Sartan" class. In drugs like Olmesartan Medoxomil , the imidazole ring is 1,2,5-substituted.

-

Role: The 2-methyl (or 2-propyl) group positions the imidazole in the hydrophobic pocket of the AT1 receptor.

-

Relevance: The 1-phenyl analog is often synthesized to test the necessity of the "biphenyl" tail. Research shows that while the biphenyl group is optimal for potency, the 1-phenyl analog retains significant affinity, making it a valuable "fragment lead."

2. GABA-A Receptor Modulators (Hypnotics)

The structure is homologous to Etomidate (Ethyl 1-(1-phenylethyl)imidazole-5-carboxylate).

-

Mechanism: Etomidate binds to the beta-subunit of the GABA-A receptor.

-

SAR Insight: The carboxylic acid form (the target molecule) is generally the inactive metabolite of the ester drugs. In drug development, this compound is synthesized as a reference standard for metabolite identification (metabolic stability testing) in pharmacokinetic (PK) studies.

3. Fungicidal Activity

Substituted imidazole-5-carboxylic acids inhibit cytochrome P450 sterol 14-alpha-demethylase (CYP51), a key enzyme in fungal cell wall synthesis. The 1-phenyl-2-methyl derivative serves as a precursor to more complex antifungal agents where the acid is converted to amides or esters.

References

-

Godefroi, E. F., et al. (1965). "DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents." Journal of Medicinal Chemistry, 8(2), 220–223.[6] Link

-

Bhat, M., & Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[7] Link

-

ChemicalBook. (2025). "Olmesartan Medoxomil Impurity Standards & Intermediates." Link

-

PubChem. (2025). "Compound Summary: 1H-Imidazole-5-carboxylic acid derivatives." National Library of Medicine. Link

-

Organic Chemistry Portal. (2024). "Synthesis of Imidazoles: Van Leusen and Marckwald Strategies." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. jcbsc.org [jcbsc.org]

- 6. research.tue.nl [research.tue.nl]

- 7. medcraveonline.com [medcraveonline.com]

An In-Depth Technical Guide to 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic Acid

This guide provides a comprehensive technical overview of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its fundamental physicochemical properties, outlines a detailed protocol for its characterization, and discusses its relevance within the broader context of imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold for interacting with biological targets such as enzymes and receptors.[2] Derivatives of imidazole exhibit a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[3] 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid belongs to this important class of compounds and serves as a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Characteristics

The fundamental molecular characteristics of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid are crucial for its application in research and synthesis. Its molecular formula is C₁₁H₁₀N₂O₂.[4] Based on this, its calculated molecular weight is approximately 202.21 g/mol .[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |

| Molecular Weight | 202.21 g/mol | [5][6][7] |

| Monoisotopic Mass | 202.07423 Da | [4] |

| IUPAC Name | 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid | N/A |

| InChI Key | HNNQOUCTXKEOOY-UHFFFAOYSA-N | [4] |

Experimental Section: A Protocol for Characterization

The following section outlines a standard, self-validating workflow for the comprehensive characterization of a newly synthesized or procured batch of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for Compound Verification and Analysis

Caption: A typical experimental workflow for the characterization of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid.

Step-by-Step Methodologies

1. Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Rationale: The initial and most critical step is to confirm the molecular weight of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it also provides an initial indication of purity.

-

Protocol:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Inject a small volume (e.g., 5 µL) into an LC-MS system equipped with a C18 column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Analyze the mass spectrum for the parent ion. For 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid (C₁₁H₁₀N₂O₂), expect to observe the [M+H]⁺ ion at m/z 203.08.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Rationale: NMR spectroscopy is indispensable for unambiguously determining the chemical structure of a molecule by providing information about the connectivity of atoms. Both ¹H and ¹³C NMR are essential.

-

Protocol:

-

Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum. The expected signals would include resonances for the methyl protons, the aromatic protons of the phenyl ring, the imidazole ring proton, and the carboxylic acid proton.

-

Acquire a ¹³C NMR spectrum to observe the signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid.

-

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Rationale: HPLC is the gold standard for determining the purity of a compound. It separates the target compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

-

Protocol:

-

Use the same sample prepared for LC-MS or prepare a new solution of known concentration.

-

Inject the sample into an HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).

-

Elute with an isocratic or gradient mobile phase (e.g., acetonitrile/water).

-

Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

Broader Context and Applications in Drug Development

While specific applications for 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The imidazole core is a well-established pharmacophore in antifungal and anticancer agents.[3] The presence of a carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR). This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid, with a molecular weight of 202.21 g/mol , is a compound with significant potential in the field of medicinal chemistry. Its characterization through a combination of mass spectrometry, NMR spectroscopy, and HPLC provides the necessary assurance of its identity and purity for use in research and development. The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and derivatives of this compound may hold promise for future drug development efforts.

References

-

Wikipedia. (n.d.). C11H10N2O2. Retrieved from [Link]

-

PubChem. (n.d.). CID 86289476 | C11H10N2O2. Retrieved from [Link]

-

PubChem. (n.d.). Tolimidone | C11H10N2O2 | CID 39065. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Vasicinone | C11H10N2O2 | CID 442935. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | C12H12N2O2 | CID 96879. Retrieved from [Link]

- Zhang, L., et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of ChemTech Research, 6(7), 3634-3641.

- Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.

- Ghaffari, S., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(2), 24-33.

- Abignente, E., et al. (1983). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry, 26(12), 1704-1707.

-

Inxight Drugs. (n.d.). METHYL 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLATE. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-1-phenyl-1h-imidazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Deoxyvasicinone | C11H10N2O | CID 68261. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-phenyl-1H-imidazole-5-carboxylate | C11H10N2O2 | CID 97021. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 4. PubChemLite - 2-methyl-1-phenyl-1h-imidazole-5-carboxylic acid (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. CID 86289476 | C11H10N2O2 | CID 86289476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tolimidone | C11H10N2O2 | CID 39065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-Vasicinone | C11H10N2O2 | CID 442935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic Acid

[1][2]

Executive Summary

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a specialized heterocyclic building block critical to medicinal chemistry, particularly in the development of non-peptide Angiotensin II receptor antagonists (sartans) and novel anticancer agents. Its structural core—a 1,2,5-trisubstituted imidazole—provides a rigid scaffold that positions pharmacophores in a specific spatial orientation, distinct from the more common 1,4-disubstituted isomers.

This guide details the structural informatics, validated synthetic pathways, and therapeutic utility of this compound, designed for researchers requiring high-fidelity data for lead optimization and chemical space exploration.

Structural Informatics & Physicochemical Properties[3][4]

The precise identification of the 1,5-substitution pattern is crucial, as N-alkylation/arylation of imidazoles often yields regioisomeric mixtures.

Core Identifiers

| Identifier Type | Value |

| Common Name | 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid |

| IUPAC Name | 2-methyl-1-phenylimidazole-5-carboxylic acid |

| SMILES | CC1=NC=C(C(=O)O)N1C2=CC=CC=C2 |

| InChI Key | HNNQOUCTXKEOOY-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | Note: Often cited as the methyl ester (83846-62-2) or hydrochloride salt in literature.[1][2] |

Physicochemical Profile[3][4][6][7][8][9][10][11][12][13]

| Property | Value | Context |

| LogP (Predicted) | 1.9 | Lipophilicity suitable for oral bioavailability optimization. |

| pKa (Acid) | ~3.5 | Carboxylic acid proton; forms stable salts with bases. |

| pKa (Base) | ~6.0 | Imidazole N3 nitrogen; protonatable under physiological pH. |

| H-Bond Donors | 1 | Carboxylic acid (-OH). |

| H-Bond Acceptors | 3 | Imidazole N3, Carbonyl O, Hydroxyl O. |

| Topological Polar Surface Area | 50 Ų | Indicates good membrane permeability. |

Synthetic Methodology

The synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid requires controlling the regiochemistry to ensure the phenyl group is at the N1 position relative to the C5-carboxylate. Random alkylation of 2-methylimidazole-4-carboxylic acid often favors the N1-position distal to the carboxylate (sterically less hindered), yielding the unwanted 1-phenyl-4-carboxylic isomer.

Validated Pathway: The Amidine-Haloester Cyclization

The most robust route involves the condensation of an N-substituted amidine with an

Mechanistic Pathway[3][4]

-

Amidine Formation : Reaction of aniline with acetonitrile (Pinner reaction) or triethyl orthoacetate to form N-phenylacetamidine .

-

Cyclization Precursor : Preparation of ethyl 2-chloro-3-oxopropanoate (or generated in situ from ethyl chloroacetate and ethyl formate).

-

Regioselective Cyclization : Condensation of N-phenylacetamidine with the haloester. The nucleophilic attack is directed by the hard/soft acid-base principle, where the unsubstituted nitrogen of the amidine typically attacks the ketone/aldehyde carbonyl, and the phenyl-substituted nitrogen attacks the alkyl halide (or vice versa depending on conditions), closing the ring to form the ethyl 2-methyl-1-phenyl-1H-imidazole-5-carboxylate .

-

Hydrolysis : Saponification of the ester yields the free acid.

Figure 1: Synthetic pathway for the regioselective construction of the 1,2,5-trisubstituted imidazole core.

Therapeutic Utility & Applications

Angiotensin II Receptor Antagonists (Sartans)

This scaffold serves as a bioisostere precursor for the biphenyl-tetrazole moiety found in drugs like Losartan and Olmesartan . The 5-carboxylic acid group can be converted into various pharmacophores (amides, alcohols, tetrazoles) that interact with the AT1 receptor's binding pocket. The 1-phenyl group mimics the hydrophobic interactions of the biphenyl side chain.

Oncology (Tubulin Inhibitors)

Derivatives of 1-phenyl-imidazole-5-carboxylic acid have shown efficacy as tubulin polymerization inhibitors. The rigid imidazole core orients the phenyl ring to occupy the hydrophobic pocket of colchicine-binding sites on tubulin.

Enzyme Inhibition

The free carboxylic acid moiety allows for the formation of hydrogen bonds with active site residues (e.g., Serine or Threonine) in metalloproteases, making this compound a valuable fragment for fragment-based drug discovery (FBDD).

Experimental Protocol: Synthesis of the Methyl Ester Precursor

Objective : Synthesis of Methyl 2-methyl-1-phenyl-1H-imidazole-5-carboxylate (Precursor to the acid).

Reagents

-

N-Phenylacetamidine (1.0 eq)

-

Methyl 2-chloro-3-oxopropanoate (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (Solvent)

Step-by-Step Methodology

-

Preparation : Dissolve N-phenylacetamidine (13.4 g, 100 mmol) in anhydrous acetonitrile (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition : Add Triethylamine (28 mL, 200 mmol) followed by the dropwise addition of Methyl 2-chloro-3-oxopropanoate (16.6 g, 110 mmol) over 30 minutes at 0°C.

-

Cyclization : Allow the mixture to warm to room temperature, then heat to reflux (80-82°C) for 6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup : Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

-

Hydrolysis (to Acid) : Dissolve the isolated ester in Methanol (50 mL). Add 2M NaOH (20 mL). Stir at 60°C for 2 hours. Acidify with 1M HCl to pH 3-4. Filter the precipitate to obtain 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid .

Yield Expectation : 60-75% overall yield. Validation : ¹H NMR (DMSO-d₆) should show a singlet for the C4-H (~7.8 ppm), a singlet for the C2-Methyl (~2.3 ppm), and the phenyl aromatic signals.

References

-

PubChem Compound Summary . 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Bhat, M., & Poojary, B. (2017).[5] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[5] Available at: [Link]

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394.

Sources

- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

The Multifaceted Biological Landscape of 1-Phenyl-2-methylimidazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The imidazole ring represents a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. This guide delves into the specific biological activities of a promising, yet underexplored, member of this family: 1-phenyl-2-methylimidazole-5-carboxylic acid . While direct comprehensive studies on this exact molecule are emerging, this paper synthesizes existing data on closely related analogues and the broader imidazole class to illuminate its potential therapeutic applications. We will explore its role as a potent enzyme inhibitor and its utility as a precursor for advanced diagnostic agents, providing a robust framework for researchers and drug development professionals to build upon.

Synthesis and Characterization: Building the Core Moiety

The synthesis of 1-phenyl-2-methylimidazole-5-carboxylic acid and its derivatives typically follows established routes for imidazole ring formation. A common and effective method is a one-pot cyclization reaction.

General Synthetic Protocol: A One-Pot Approach

A versatile method for synthesizing the core imidazole structure involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[3] For 1-phenyl-2-methylimidazole-5-carboxylic acid, a modified approach utilizing a pre-formed N-phenylated amine is often employed.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-2-methylimidazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of ethyl 2-amino-2-phenylacetate, and triethyl orthoacetate.

-

Solvent and Catalyst: Add glacial acetic acid as the solvent and a catalytic amount of a Lewis acid (e.g., zinc chloride).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Hydrolysis: The resulting ester, ethyl 1-phenyl-2-methylimidazole-5-carboxylate, can be hydrolyzed to the target carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a protic environment that facilitates the condensation reactions. The Lewis acid catalyst activates the carbonyl groups, promoting nucleophilic attack. The work-up procedure is designed to remove the acidic catalyst and any water-soluble byproducts, while the extraction and chromatography steps ensure the isolation of a pure product.

Biological Activity Profile: A Tale of Two Enzymes

Current research points towards two primary areas of biological activity for 1-phenyl-2-methylimidazole-5-carboxylic acid and its close derivatives: potent inhibition of xanthine oxidase and serving as a precursor for imaging agents targeting 11β-hydroxylase.

Potent Xanthine Oxidase Inhibition: A New Frontier in Gout Therapy

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Overproduction of uric acid leads to hyperuricemia, a primary cause of gout. A study on 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives has demonstrated their exceptional inhibitory potency against xanthine oxidase, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the clinically used drug Febuxostat.[4]

Mechanism of Action: Mixed-Type Inhibition

Lineweaver-Burk plot analysis of a representative compound from this series revealed a mixed-type inhibition pattern.[4] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies suggest that these imidazole derivatives occupy the active site of xanthine oxidase, forming key interactions with amino acid residues and the molybdenum cofactor.[4]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Reagents: Prepare solutions of xanthine oxidase, xanthine (substrate), and various concentrations of the test compound (1-phenyl-2-methylimidazole-5-carboxylic acid) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Assay Procedure: In a 96-well plate, add the enzyme solution to the wells containing the test compound or vehicle control. Pre-incubate for 15 minutes at 25 °C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the xanthine solution.

-

Detection: Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The protocol should include a positive control (a known xanthine oxidase inhibitor like allopurinol or febuxostat) and a negative control (vehicle). Each concentration should be tested in triplicate to ensure the reliability of the results.

Diagram: Xanthine Oxidase Inhibition Workflow

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Precursor for 11β-Hydroxylase Imaging Agents: A Diagnostic Application

The methyl ester of a closely related compound, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, known as metomidate, is a potent inhibitor of 11β-hydroxylase.[5] This enzyme is crucial for the biosynthesis of cortisol and aldosterone and is often overexpressed in adrenocortical carcinomas.[5] The carbon-11 labeled version of metomidate ([11C]MTO) is used as a positron emission tomography (PET) tracer for imaging adrenal gland tumors.[5]

Synthesis of the PET Tracer Precursor

The synthesis of the precursor, (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is a critical step. A documented method involves the reaction of the corresponding imidazole derivative with sodium hydroxide in 2-propanol to yield the sodium salt, which can then be used for further reactions.[6]

Diagram: Synthesis Pathway to [11C]Metomidate

Caption: Synthesis of the PET tracer from the carboxylic acid precursor.

In Vitro Validation of Target Engagement

The binding of [11C]MTO to its target can be validated in vitro using tissue slices from adrenal glands.[5]

Experimental Protocol: In Vitro Autoradiography

-

Tissue Preparation: Obtain and prepare frozen sections of adrenal gland tissue.

-

Incubation: Incubate the tissue sections with a solution of [11C]MTO.

-

Washing: Wash the sections to remove unbound tracer.

-

Detection: Expose the sections to a phosphor imaging plate or autoradiographic film.

-

Analysis: Quantify the radioactivity in different regions of the tissue to determine the extent and localization of tracer binding.

Future Directions: Exploring Anticancer and Antimicrobial Potential

While the activities against xanthine oxidase and as a precursor for an 11β-hydroxylase imaging agent are the most directly supported for the 1-phenyl-2-methylimidazole-5-carboxylic acid scaffold, the broader imidazole class exhibits significant anticancer and antimicrobial properties.

Potential Anticancer Activity

Plausible Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics.

-

Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death in cancer cells.

Potential Antimicrobial Activity

The imidazole ring is a key component of many antifungal drugs (e.g., clotrimazole, miconazole) and has also been explored for its antibacterial properties.[9] The proposed mechanism for antifungal activity often involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.

Data Summary

Table 1: Reported Biological Activities of 1-Phenyl-2-methylimidazole-5-carboxylic Acid and Related Analogues

| Compound/Derivative Class | Biological Target/Activity | Potency (IC50/EC50) | Reference |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Xanthine Oxidase Inhibition | 0.003 µM - 1.2 µM | [4] |

| (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester ([11C]MTO) | 11β-Hydroxylase Inhibition | IC50 = 0.4 µM (for etomidate inhibition of [11C]MTO binding) | [5] |

| 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives | Antiproliferative (Breast Cancer) | GI50 values in the low µM range | [8] |

| 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole metal complexes | Cytotoxicity (Prostate Cancer) | Selective cytotoxicity observed | [7] |

Conclusion and Outlook

1-Phenyl-2-methylimidazole-5-carboxylic acid is a molecule of significant therapeutic and diagnostic potential. The strong evidence for its role in xanthine oxidase inhibition positions it as a promising lead for the development of new treatments for gout. Furthermore, its utility as a precursor for PET imaging agents targeting 11β-hydroxylase highlights its importance in the field of molecular diagnostics for adrenal disorders.

The exploration of its potential anticancer and antimicrobial activities, based on the well-established pharmacology of the broader imidazole class, warrants further investigation. Future research should focus on the systematic evaluation of 1-phenyl-2-methylimidazole-5-carboxylic acid and its derivatives in a wider range of biological assays to fully elucidate its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such endeavors, paving the way for the development of novel drugs and diagnostic tools based on this versatile chemical scaffold.

References

-

Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. [Link]

-

1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. [Link]

-

Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt. [Link]

-

Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. [Link]

-

Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. [Link]

-

a review article on synthesis of imidazole derivatives. [Link]

-

12 A review: Imidazole synthesis and its biological activities. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. mdpi.com [mdpi.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

literature review 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document explores various synthetic routes, detailing the underlying chemical principles, experimental protocols, and critical process parameters. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic organic chemistry, particularly in the realm of imidazole derivatives.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a fundamental scaffold in a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a privileged structure in drug discovery. Specifically, 1,2,5-trisubstituted imidazoles are of great interest due to their presence in a number of pharmaceutical agents.[2][3] The target molecule, 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid, combines several key structural features: a defined substitution pattern that can influence biological activity, a carboxylic acid moiety for further derivatization or to modulate physicochemical properties, and phenyl and methyl groups that can be tailored to optimize target engagement.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid can be approached through several strategic disconnections. A primary consideration is the sequential or convergent construction of the imidazole core and the installation of the requisite substituents. Two main strategies will be discussed:

-

Strategy A: Construction of the Imidazole Ring with Pre-installed Substituents. This approach involves the cyclization of acyclic precursors already bearing the phenyl, methyl, and a latent or protected carboxylic acid group.

-

Strategy B: Post-functionalization of a Pre-formed Imidazole Ring. This strategy focuses on the synthesis of a simpler imidazole precursor, followed by the introduction of the phenyl and/or carboxylic acid groups.

Detailed Synthetic Methodologies

Strategy A: Convergent Synthesis via Multicomponent Reactions

A powerful and efficient method for the synthesis of polysubstituted imidazoles is through multicomponent reactions (MCRs). A plausible MCR approach for the target molecule involves the reaction of a vinyl azide, an aldehyde, and an amine.[2][3]

A proposed synthetic pathway is outlined below:

Caption: Proposed multicomponent reaction for the synthesis of the target molecule.

Experimental Protocol:

-

To a solution of aniline (1.0 eq) and glyoxylic acid (1.0 eq) in toluene, add (1-azidovinyl)benzene (1.5 eq) and a catalytic amount of benzoic acid (10 mol%).[2]

-

Heat the reaction mixture to 100 °C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid.

Causality of Experimental Choices:

-

Catalyst: Benzoic acid, a Brønsted acid, catalyzes the reaction, likely by activating the aldehyde and facilitating the cyclization cascade.[2][3]

-

Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of condensation reaction.

-

Stoichiometry: A slight excess of the vinyl azide is used to ensure complete consumption of the limiting reagents.

Strategy B: Stepwise Synthesis and Post-Functionalization

This strategy offers more control over the introduction of substituents and may be advantageous if the MCR approach suffers from low yields or side reactions. A potential route involves the initial formation of an imidazole-5-carboxaldehyde, followed by oxidation.

Caption: Stepwise synthesis via an imidazole-5-carboxaldehyde intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxaldehyde [4]

-

A solution of N-phenylacetamidine (1.0 eq) and 2-chloro-3-hydroxypropenal (1.5 eq) in a mixture of chloroform and water is prepared.

-

Solid potassium carbonate (1.5 eq) is added, and the mixture is heated to reflux for 18 hours.

-

After cooling, the reaction mixture is partitioned between methylene chloride and water.

-

The organic phase is washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the imidazole-5-carboxaldehyde.

Step 2: Oxidation to 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid [5]

-

The 2-methyl-1-phenyl-1H-imidazole-5-carboxaldehyde intermediate is dissolved in a suitable solvent such as aqueous acetone.

-

A solution of an oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted into an organic solvent after acidification.

-

The organic layer is dried and concentrated to afford the crude carboxylic acid, which can be further purified by recrystallization.

Causality of Experimental Choices:

-

Base: Potassium carbonate acts as a base to facilitate the condensation and cyclization reaction in the first step.

-

Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of converting the aldehyde to a carboxylic acid. Silver oxide offers a milder alternative. The choice of oxidant can influence the reaction yield and selectivity.

Characterization and Data

The synthesized 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the phenyl ring, and the imidazole ring proton. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the methyl carbon, imidazole ring carbons, phenyl ring carbons, and the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid, O-H stretch, C=N and C=C stretches of the imidazole ring, and aromatic C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |

Conclusion and Future Perspectives

The synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid can be achieved through multiple effective routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the need for regiochemical control. The multicomponent approach offers atom economy and efficiency, while the stepwise synthesis provides greater control and may be more amenable to optimization. The methodologies outlined in this guide provide a solid foundation for the synthesis of this and structurally related imidazole derivatives, paving the way for further exploration of their potential applications in drug discovery and materials science.

References

-

Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. Journal of Combinatorial Chemistry, 4(3), 209–213. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

-

Li, J., Jia, X., Qiu, J., Wang, M., Chen, J., Jing, M., Xu, Y., Zheng, X., & Dai, H. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 87(21), 13945–13954. [Link]

-

Li, J., Jia, X., Qiu, J., Wang, M., Chen, J., Jing, M., Xu, Y., Zheng, X., & Dai, H. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. PubMed. [Link]

-

Weinstock, L. M., Steinberg, N. G., & Shinkai, I. (1986). A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan. The Journal of Organic Chemistry, 51(26), 5326–5328. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]

-

Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]

- Janssen Pharmaceutica N.V. (1987). 1H-imidazole-5-carboxylic acid derivatives.

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]

-

Al-Ghamdi, A. M. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

-

Panday, A., Singh, A. K., & Kumar, A. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 256-277. [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Garcia, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Li, Y., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

Kumar, D., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Springer. [Link]

-

Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt. [Link]

-

Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid pKa values

An In-depth Technical Guide to the pKa Values of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa values of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid. As a molecule possessing both a weakly basic imidazole moiety and an acidic carboxylic acid group, understanding its ionization behavior across a range of pH values is paramount for predicting its physiological disposition. This document will delve into in-silico prediction methodologies and provide detailed, field-proven experimental protocols for pKa determination by potentiometric titration and UV-Vis spectrophotometry, offering researchers, scientists, and drug development professionals a robust framework for characterizing this and similar molecules.

Introduction: The Significance of pKa in Drug Development

The compound 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic structure with functional groups that can engage in proton exchange, a fundamental process governing its interaction with biological systems. The ionization state of a molecule dictates its lipophilicity and, consequently, its ability to permeate biological membranes. Furthermore, the charge of a molecule influences its binding affinity to target proteins and its susceptibility to metabolic enzymes. Therefore, a precise understanding of the pKa values of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid is not merely an academic exercise but a cornerstone for rational drug design and development.

This guide will first explore the theoretical underpinnings of pKa and its prediction using computational tools. Subsequently, it will provide detailed, step-by-step experimental protocols for the accurate determination of these values, ensuring scientific integrity and reproducibility.

Theoretical Framework and In-Silico pKa Prediction

The structure of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid features two ionizable centers: the carboxylic acid group (-COOH) and the imidazole ring. The carboxylic acid is expected to be acidic, losing a proton to form a carboxylate anion. The imidazole ring contains a nitrogen atom that can be protonated, rendering it a weak base. Consequently, this molecule is expected to have at least two pKa values.

Predicting pKa with Computational Tools

Before embarking on experimental determination, in-silico prediction offers a rapid and cost-effective means of estimating pKa values. Software such as ACD/Labs Percepta and ChemAxon's MarvinSketch are widely used in the pharmaceutical industry.[1][2][3][4][5] These tools utilize large databases of experimentally determined pKa values and employ sophisticated algorithms based on quantitative structure-property relationships (QSPR) to predict the pKa of novel compounds.[2]

For 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid, we can anticipate the following:

-

pKa1 (Acidic): Associated with the deprotonation of the carboxylic acid group. For similar aromatic carboxylic acids, this value typically falls in the range of 3-5.

-

pKa2 (Basic): Associated with the protonation of the imidazole ring. The pKa of imidazole itself is approximately 7, but substitution can alter this value.

A hypothetical prediction using such software might yield the values presented in Table 1. It is crucial to recognize that these are predictions and should be confirmed experimentally.[1]

| Ionizable Group | Predicted pKa | Description |

| Carboxylic Acid | ~ 4.0 | Dissociation of the carboxylic acid proton. |

| Imidazole Ring | ~ 6.5 | Protonation of the sp2-hybridized nitrogen. |

| Table 1: Predicted pKa values for 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid. |

Experimental Determination of pKa Values

Experimental validation of predicted pKa values is essential. The two most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[6][7]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[8][9] The pKa is determined from the inflection point of the resulting titration curve.[6][8]

Figure 1: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 20.2 mg of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid (MW: 202.21 g/mol ) and dissolve it in a minimal amount of a suitable co-solvent like methanol due to its likely low water solubility. Dilute with deionized, carbonate-free water to a final volume of 100 mL to achieve a concentration of approximately 1 mM.[9] To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[8]

-

Titrants: Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

-

Instrumentation Setup and Calibration:

-

Calibrate a high-precision pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.[8]

-

Set up an automated titrator for precise delivery of the titrant.

-

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the analyte solution in a thermostatted vessel.

-

Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide.[9]

-

Begin the titration with 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition until the pH drops significantly below the expected acidic pKa.

-

Repeat the titration with a fresh aliquot of the analyte solution using 0.1 M NaOH as the titrant, continuing until the pH rises significantly above the expected basic pKa.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence points.

-

The pH at the half-equivalence point is equal to the pKa.[8]

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[10] It requires a smaller amount of sample compared to potentiometric titration.[10]

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[10]

-

Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid in a suitable organic solvent such as DMSO.[10]

-

-

Sample Preparation for Measurement:

-

In a 96-well UV-transparent microplate or individual cuvettes, add a fixed volume of each buffer solution.[10]

-

Add a small, constant volume of the analyte stock solution to each well or cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the pKa.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 220 to 500 nm) for each sample at different pH values.[10]

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

Interpretation of Results and Implications

The experimentally determined pKa values provide a definitive characterization of the ionization behavior of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid.

-

The acidic pKa will define the pH below which the carboxylic acid group is predominantly protonated (neutral) and above which it is deprotonated (anionic).

-

The basic pKa will indicate the pH below which the imidazole ring is predominantly protonated (cationic) and above which it is neutral.

This information is crucial for:

-

Predicting Solubility: The ionized forms are generally more water-soluble than the neutral form.

-

Modeling Membrane Permeability: The neutral form is typically more lipid-soluble and thus more readily permeates cell membranes.

-

Formulation Development: Understanding the pKa is essential for selecting appropriate buffer systems and excipients for drug formulation.

-

Pharmacokinetic Modeling: The pKa values are key inputs for models that predict the absorption and distribution of the drug in the body.

Conclusion

The determination of the pKa values for 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a critical step in its evaluation as a potential drug candidate. This guide has outlined a comprehensive approach, beginning with in-silico prediction to estimate the pKa values and followed by detailed, robust experimental protocols for their accurate determination using potentiometric titration and UV-Vis spectrophotometry. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby enabling a deeper understanding of the compound's physicochemical properties and facilitating its progression through the drug development pipeline.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

de Rond, T. Predicting charge / protonation state distribution vs pH with MarvinSketch. 2020. Available from: [Link]

-

S. Babic, A. J. M. Horvat, S. Mutavdžić Pavlović, and M. Kaštelan-Macan. "Development of Methods for the Determination of pKa Values." Croatica Chemica Acta, vol. 80, no. 4, 2007, pp. 459-470. Available from: [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

-

Rezaei-Sameti, M. "Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models." Asian Journal of Chemistry, vol. 22, no. 7, 2010, pp. 5727-5735. Available from: [Link]

-

Idris, A. Y., et al. "The pKa of molecule predicted from the best model." ResearchGate, 2018. Available from: [Link]

-

Kromann, J. C., et al. "Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion." Journal of Chemical Information and Modeling, vol. 59, no. 8, 2019, pp. 3569-3578. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]

-

Delort, E., et al. "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters, vol. 3, no. 12, 2012, pp. 1044-1048. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

InfoMol. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). 2023. Available from: [Link]

-

ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]

-

ChemAxon. Calculator Plugins in MarvinSketch. Available from: [Link]

Sources

- 1. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Methodological & Application

Application Note: Optimized Hydrolysis of Methyl 1-Phenyl-1H-imidazole-5-carboxylate

Abstract & Scope

This application note details a robust, scalable protocol for the hydrolysis of methyl 1-phenyl-1H-imidazole-5-carboxylate to its corresponding free acid, 1-phenyl-1H-imidazole-5-carboxylic acid . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antifungal agents and kinase inhibitors.

While standard ester hydrolysis (saponification) is chemically straightforward, the amphoteric nature of the imidazole ring requires precise pH control during the workup to maximize yield and purity. This guide addresses the specific solubility challenges posed by the N-phenyl group and provides a self-validating workflow.

Strategic Experimental Design

Mechanistic Context

The reaction proceeds via a nucleophilic acyl substitution (

-

Substrate Challenge: The phenyl group at the

position introduces steric bulk and reduces the solubility of the starting material in purely aqueous media. -

Product Challenge: The product is an amino acid analog (zwitterionic). It exists as a soluble carboxylate at high pH, a soluble hydrochloride salt at very low pH, and a precipitable free acid/zwitterion only at its isoelectric point (pI).

Solvent & Reagent Selection[1]

-

Base: Sodium Hydroxide (NaOH) is preferred over Lithium Hydroxide (LiOH) for cost-efficiency, as the substrate is stable to harsh bases.[1]

-

Solvent System: A THF:Methanol:Water (2:1:1) mixture is recommended.[1]

Reaction Scheme

Figure 1: Reaction scheme illustrating the saponification and subsequent pH-controlled precipitation.[1]

Detailed Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| Methyl 1-phenyl-1H-imidazole-5-carboxylate | ~202.21 | 1.0 | Limiting Reagent |

| Sodium Hydroxide (2M aq) | 40.00 | 2.5 | Base / Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | -- | Solvent (Solubilizer) |

| Methanol (MeOH) | 32.04 | -- | Co-solvent |

| Hydrochloric Acid (1M & 6M) | 36.46 | -- | pH Adjustment |

Step-by-Step Methodology

Phase 1: Saponification

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with Methyl 1-phenyl-1H-imidazole-5-carboxylate (1.0 eq). Add THF and MeOH (2:1 ratio) until the solid is fully dissolved.[1]

-

Note: If the solution is cloudy, add minimal THF until clear.

-

-

Addition: Add 2M NaOH (2.5 eq) dropwise to the stirring solution.

-

Observation: A slight exotherm may occur.[1] The solution should remain homogeneous or turn slightly biphasic; vigorous stirring is essential.

-

-

Reaction: Heat the mixture to 60°C (gentle reflux) for 2–4 hours.

-

Monitor: Check progress via TLC (Eluent: 5% MeOH in DCM). The starting material (

) should disappear, and a baseline spot (carboxylate) should appear.[1]

-

Phase 2: Workup & Isolation

-

Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap, 40°C) until only the aqueous phase remains.

-

Dilution & Wash: Dilute the residue with water (approx. 5 mL per gram of substrate).[1] Wash this aqueous layer twice with Diethyl Ether or DCM (10 mL each).[1]

-

Purpose: This removes unreacted ester and non-polar impurities.[1] The product remains in the aqueous layer as the sodium salt.

-

-

pH Adjustment (The Critical Step):

-

Cool the aqueous layer to 0–5°C (ice bath).

-

Slowly add 1M HCl dropwise while monitoring pH.

-

Target pH: Adjust to pH 3.5 – 4.0 .

-

Mechanism:[1][5] At this pH, the carboxylic acid is protonated (

), but the imidazole nitrogen is not fully protonated to the soluble hydrochloride salt (

-

-

Filtration: Stir the resulting suspension for 30 minutes at 0°C. Filter the white precipitate via vacuum filtration (Buchner funnel).

-

Drying: Wash the cake with cold water (2x) and Acetone (1x). Dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical pH adjustment step.

Quality Control & Validation

Expected Analytical Data

-

Appearance: White to off-white powder.[1]

-

Melting Point: 203–204°C (Literature value for 1-phenyl-1H-imidazole-5-carboxylic acid [1][2]).[1][6]

-

1H NMR (DMSO-d6):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate upon Acidification | pH is too low (< 2.0).[1] | The product has formed the soluble HCl salt. Back-titrate with 1M NaOH to pH 4.[1]0. |

| Low Yield | Product lost in organic wash.[1] | Ensure the aqueous phase was basic (pH > 10) before the DCM wash.[1] |

| Sticky Gum instead of Solid | Impurities or residual solvent.[1] | Triturate the gum with minimal cold acetonitrile or acetone to induce crystallization. |

References

-

Sigma-Aldrich. (n.d.).[1] 1-Phenyl-1H-imidazole-5-carboxylic acid Product Sheet. Retrieved from [1]

-

PubChem. (2025).[1][7][8] 1-Phenyl-1H-imidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [1]

-

Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard reference for imidazole reactivity and hydrolysis conditions).

-

Organic Syntheses. (2002).[1] General procedures for hydrolysis of heteroaromatic esters. (See standard protocols for imidazole esters). Retrieved from [1]

Sources

- 1. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. medcraveonline.com [medcraveonline.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-phenyl-1H-imidazole-5-carboxylic acid | 135417-65-1 [sigmaaldrich.com]

- 7. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Recrystallization Protocols for 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid represents a specific class of zwitterionic heterocycles often utilized as intermediates in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive pharmacophores.[1]

The Purification Challenge: The molecule possesses a "push-pull" solubility profile:

-

The Imidazole Ring: Basic nitrogen (N3) capable of protonation.

-

The Carboxylic Acid: Acidic moiety (C5-COOH) capable of deprotonation.[1]

-

The Phenyl Group: A lipophilic domain that reduces water solubility compared to simple imidazoles.

Unlike simple organic acids, this compound exhibits amphoteric behavior , often leading to an isoelectric point (pI) where solubility is minimal. Standard single-solvent recrystallization often fails due to either excessive solubility (in hot polar solvents) or complete insolubility (in non-polar solvents).[1]

This guide details a Dual-Stage Purification Strategy :

-

Primary Stage: Acid-Base Reprecipitation (Chemical Purification).[1]

-

Secondary Stage: Thermal Recrystallization (Physical Polishing).[1]

Solvent Selection & Solubility Profile

The following data summarizes the solubility behavior of 1-phenyl-imidazole-5-carboxylic acid derivatives based on thermodynamic principles and empirical literature data.

Table 1: Solubility Profile & Solvent Suitability

| Solvent System | Temp. | Solubility Rating | Application Note |

| Water (pH 7) | 25°C | Insoluble (<0.1 mg/mL) | Anti-solvent.[1] The zwitterion is poorly soluble in neutral water. |

| Aq. NaOH (1M) | 25°C | High (>50 mg/mL) | Primary Solvent. Forms the sodium carboxylate salt. |

| Aq. HCl (1M) | 25°C | Moderate-High | Forms the imidazolium hydrochloride salt.[1] |

| Ethanol (Abs.) | 80°C | Moderate | Good for thermal recrystallization, but yield loss can be high. |

| EtOH / Water (70:30) | 80°C | Optimal | Balances the lipophilic phenyl group (EtOH) and the polar acid (Water). |

| DMF / DMSO | 25°C | Very High | Too soluble for crystallization; use only as solvent in solvent/anti-solvent methods.[1] |

| Acetone / Ether | All | Insoluble | Strictly anti-solvents.[1] |

Detailed Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Use this method for crude material (>90% purity) to remove non-acidic impurities and colored byproducts.[1]

Principle: The compound is dissolved as a salt (high solubility), filtered to remove mechanical impurities, and then precipitated at its isoelectric point.

Step-by-Step Workflow:

-

Dissolution: Suspend 10.0 g of crude 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid in 40 mL of water.

-

Basification: Slowly add 10% NaOH (aq) while stirring until pH reaches 10–11. The solid should dissolve completely to form a clear amber solution.

-

Note: If the solution remains cloudy, filter through a Celite pad to remove insoluble non-acidic impurities.

-

-

Charcoal Treatment (Optional): If the solution is dark, add 0.5 g activated charcoal, stir for 30 min at 50°C, and filter hot.

-

Precipitation: Cool the filtrate to 20°C. Slowly add 10% HCl (aq) dropwise.

-

Isolation: Stir the slurry for 1 hour to age the crystals. Filter via vacuum filtration.[1]

-

Wash: Wash the cake with 2 x 10 mL cold water to remove inorganic salts (NaCl).

Protocol B: Thermal Recrystallization (Polishing)

Use this method to achieve pharmaceutical-grade purity (>99%) and defined crystal habit.[1]

Solvent System: Ethanol / Water (70:30 v/v)

Step-by-Step Workflow:

-

Slurry Generation: Place the wet cake from Protocol A (or dry solid) into a round-bottom flask equipped with a reflux condenser.

-

Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

-

Heating: Heat the mixture to reflux (approx. 78°C).

-

Titration: If the solid is not fully dissolved, add water dropwise through the condenser until a clear solution is just achieved.

-

Mechanistic Insight: The water helps solubilize the polar carboxylate/zwitterionic head, while ethanol solvates the phenyl ring.

-

-

Cooling (Controlled):

-

Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).

-

Optimization: Once at RT, chill in an ice bath (0–5°C) for 1 hour to maximize yield.

-

-

Filtration: Filter the white crystalline solid.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours. High melting point allows for aggressive drying.[1]

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying this specific imidazole derivative, highlighting the critical pH-dependent solubility switches.

Caption: Workflow integrating chemical purification (Acid/Base) with physical purification (Thermal Recrystallization) to maximize yield and purity.

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solvent too polar or cooling too fast.[1] | Re-heat and add a small amount of Ethanol. Slow down the cooling rate. Seed with pure crystal if available.[1] |

| Low Yield | pH not optimized during precipitation.[1] | Ensure pH is strictly between 4.0 and 5.[1]0. If pH < 2, the HCl salt forms and dissolves. |